molecular formula C18H21NO5S B4879512 Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate

Cat. No.: B4879512
M. Wt: 363.4 g/mol
InChI Key: VCSYQFHIXFWRSI-UHFFFAOYSA-N
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Description

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetates This compound is characterized by its complex structure, which includes a phenoxy group, a sulfamoyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate typically involves multiple steps. One common method involves the reaction of 2-methyl-4-(2-phenylethylsulfamoyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • Methyl 2-[2-methyl-4-(2-phenylethylamino)sulfonyl]phenoxy]acetate

Uniqueness

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-12-16(8-9-17(14)24-13-18(20)23-2)25(21,22)19-11-10-15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYQFHIXFWRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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